1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-indol-3-yl)urea
Description
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(1H-indol-3-yl)urea is a synthetic urea derivative featuring a 3,4-dimethoxyphenethyl group linked to an indole moiety via a urea bridge. The 3,4-dimethoxy substituents on the phenyl ring confer electron-donating properties, which may enhance interactions with biological targets through hydrogen bonding or π-π stacking.
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-indol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-17-8-7-13(11-18(17)25-2)9-10-20-19(23)22-16-12-21-15-6-4-3-5-14(15)16/h3-8,11-12,21H,9-10H2,1-2H3,(H2,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAYHWYYYONSJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2=CNC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-indol-3-yl)urea typically involves the following steps:
Preparation of 3,4-Dimethoxyphenethylamine: This can be synthesized from 3,4-dimethoxybenzaldehyde through a reductive amination process.
Formation of Isocyanate Intermediate: The 3,4-dimethoxyphenethylamine is reacted with phosgene or a phosgene substitute to form the corresponding isocyanate.
Coupling with Indole: The isocyanate intermediate is then reacted with indole-3-carboxylic acid or its derivatives to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenethyl)-3-(1H-indol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for several pharmacological activities:
Anticancer Activity
Research has indicated that 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-indol-3-yl)urea exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could significantly reduce tumor size in xenograft models of breast cancer when administered at specific dosages .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Case Study : In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations comparable to existing antibiotics .
Neuroprotective Effects
Recent research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound may help mitigate oxidative stress and inflammation in neuronal cells.
Case Study : An experimental study highlighted that treatment with this compound improved cognitive function in mice subjected to neurotoxic agents, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with cellular receptors, modulating their activity.
Inhibit Enzymes: Act as an enzyme inhibitor, affecting metabolic pathways.
Modulate Signaling Pathways: Influence signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features and biological activities of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-indol-3-yl)urea with related compounds:
Key Observations:
Substituent Effects on the Phenyl Ring :
- 3,4-Dimethoxy groups (target compound) vs. 3,4-dichloro or 2-methyl substituents:
- Electron-donating methoxy groups may enhance solubility and hydrogen-bonding capacity compared to electron-withdrawing chloro groups, which increase lipophilicity and steric bulk .
- In enzyme inhibition, dichlorophenyl derivatives (IC50 ~34,000–36,000 nM) show moderate activity, suggesting substituent electronic properties influence target binding .
Linkage Type :
- Urea vs. Thiourea : Thiourea derivatives (e.g., 1-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea) exhibit enhanced antibacterial activity compared to urea analogs, likely due to improved hydrogen-bonding and membrane permeability .
Physicochemical and Crystallographic Insights
- Crystal Structure Data : Compounds like 2-(3,4-dimethoxyphenyl)ethylazanium chloride dihydrate () reveal conformational preferences of the 3,4-dimethoxyphenethyl group, which may inform docking studies for the target compound.
Biological Activity
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-indol-3-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C18H20N2O3
- Molecular Weight : 316.36 g/mol
This structure comprises an indole moiety linked to a dimethoxyphenyl group, which is crucial for its biological interactions.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing significant anti-cancer and anti-inflammatory properties. Below are some key findings from recent research.
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells. In vitro studies demonstrated that it effectively inhibits cell proliferation in various cancer cell lines.
- IC50 Values : The inhibitory concentration (IC50) values for different cancer cell lines are summarized in the table below:
These results indicate that the compound exhibits potent anticancer activity, particularly against breast and cervical cancer cell lines.
Anti-inflammatory Activity
The compound also exhibits notable anti-inflammatory properties. Studies have shown that it can significantly reduce inflammation markers in animal models.
- Inflammation Models : The compound was tested in carrageenan-induced paw edema models, showing a marked reduction in swelling compared to control groups.
- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are crucial mediators in inflammatory processes.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study conducted by Xia et al. reported that this compound led to significant apoptosis in MCF-7 cells through activation of caspase pathways and disruption of mitochondrial membrane potential .
- Anti-inflammatory Effects : In a model of acute inflammation, the compound demonstrated significant efficacy in reducing leukocyte infiltration and exudate formation, suggesting its potential as an anti-inflammatory agent .
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(1H-indol-3-yl)-3,6-dihydropyridine | Indole fused with dihydropyridine | Exhibits different biological activity profile |
| N-(3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole | Pyrazole ring included | Different mechanism of action against cancer cells |
This comparison highlights how structural variations can influence biological activity.
Q & A
Q. What are the key synthetic routes for 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-indol-3-yl)urea, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with the preparation of the indole moiety. A common approach includes coupling the 3,4-dimethoxyphenyl ethylamine derivative with an indole-3-carboxylic acid or its activated ester, followed by urea bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt). Critical parameters include temperature control (0–25°C), solvent choice (e.g., DMF or dichloromethane), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .
Q. How is the structural identity of this compound validated in academic research?
Structural elucidation employs:
- NMR spectroscopy : H and C NMR confirm the presence of indole NH (δ 10.2–11.0 ppm), urea carbonyl (δ 155–160 ppm), and dimethoxy aromatic protons (δ 3.8–4.0 ppm).
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H] at m/z 353.1602 for CHNO).
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in related dimethoxyphenyl-urea analogs .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., Pseudomonas aeruginosa PAO1) with MIC values compared to controls.
- Cytotoxicity : MTT assays in mammalian cell lines (e.g., HEK-293) to establish IC thresholds.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or hydrolases, given the urea group’s affinity for catalytic residues .
Advanced Research Questions
Q. How does the compound’s structure-activity relationship (SAR) influence its biofilm inhibition in Pseudomonas aeruginosa?
SAR studies reveal:
- The 3,4-dimethoxyphenyl group enhances binding to LasR receptors, disrupting quorum sensing (QS) pathways.
- Substitution at the indole NH reduces potency, while ethyl linker length modulates membrane permeability.
- Comparative data show a 4-fold increase in biofilm inhibition (IC = 12 µM) versus analogs lacking the dimethoxy moiety .
Q. What experimental strategies resolve contradictions in reported biological activities across studies?
Discrepancies (e.g., varying IC values) arise from:
- Assay conditions : Standardize pH, serum concentration, and incubation time.
- Compound stability : Perform HPLC-UV stability tests under physiological conditions (37°C, pH 7.4).
- Target selectivity : Use CRISPR-edited cell lines or isothermal titration calorimetry (ITC) to confirm binding specificity .
Q. What computational methods are effective for predicting the compound’s interaction with biological targets?
Advanced approaches include:
- Molecular docking (AutoDock Vina) : Models binding to LasR (PDB: 2UV0) with ΔG ≈ −8.2 kcal/mol.
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories in explicit solvent.
- Pharmacophore modeling : Identifies critical hydrogen-bond donors (urea carbonyl) and hydrophobic contacts (indole ring) .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
Key methodologies:
- Liver microsome assays : Measure half-life (t) using human/rat microsomes (e.g., t = 45 min suggests rapid clearance).
- Caco-2 permeability : Predict intestinal absorption (P > 1 × 10 cm/s indicates high bioavailability).
- Plasma protein binding : Equilibrium dialysis to quantify unbound fraction (e.g., 85% binding limits free concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
